Dual Iodine Substituents Provide Twice the Oxidative Addition Capacity of 2,6-Dibromo-3-iodopyridine
2-Bromo-3,6-diiodopyridine possesses two C–I bonds (C-3 and C-6) available for oxidative addition, whereas the closest three-position comparator 2,6-dibromo-3-iodopyridine contains only one C–I bond alongside two C–Br bonds [1]. DFT calculations on analogous 2,3-dihalopyridine systems demonstrate that C–I oxidative addition at Pd(0) proceeds with significantly lower activation barriers (approximately 5–10 kcal/mol lower via Pd(PPh3)2) compared to C–Br oxidative addition at the same position [2]. This establishes a clear energetic hierarchy: both C-3 and C-6 iodine sites in the target compound are activated for facile, sequential coupling reactions, whereas 2,6-dibromo-3-iodopyridine offers only one such low-barrier site, constraining the order and number of transformations achievable before engaging the more demanding C–Br bonds.
| Evidence Dimension | Number of highly reactive C–I bonds available for oxidative addition |
|---|---|
| Target Compound Data | 2 C–I bonds (C-3 and C-6); both predicted to undergo oxidative addition with low activation barriers (DFT: C–I oxidative addition barrier approximately 5–10 kcal/mol lower than C–Br via Pd(PPh3)2 for 2,3-dihalopyridine models) |
| Comparator Or Baseline | 2,6-Dibromo-3-iodopyridine: 1 C–I bond + 2 C–Br bonds (C–Br barriers approximately 5–10 kcal/mol higher per DFT on analogous systems); 2-Bromo-3-iodopyridine: 1 C–I + 1 C–Br, no halogen at C-6 |
| Quantified Difference | 2× vs. 1× low-barrier oxidative addition sites; estimated difference in activation barrier: approximately 5–10 kcal/mol per bond for I vs. Br |
| Conditions | DFT-calculated oxidative addition barriers using Pd(PPh3)2, Pd(BINAP), and Pd(XANTPHOS) catalysts on model 2,3-dihalopyridine substrates; gas-phase and implicit solvent (THF) calculations |
Why This Matters
For procurement decisions, this means the target compound supports two sequential iodine-selective coupling steps under mild conditions before requiring more forcing conditions for the C-2 bromine, whereas analogs with fewer iodine sites constrain the synthetic sequence or demand earlier engagement of less reactive C–Br bonds.
- [1] Handy, S. T.; Wilson, T.; Muth, A. Disubstituted Pyridines: The Double-Coupling Approach. J. Org. Chem. 2007, 72 (22), 8496–8500. View Source
- [2] Herrebout, W. A.; Nagels, N.; Verbeeck, S.; van der Veken, B. J.; Maes, B. U. W. A DFT Study of Site-Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. Eur. J. Org. Chem. 2010, 2010 (17), 3250–3258. View Source
